Xamoterol β-D-Glucuronide is a glucuronide derivative of Xamoterol, a compound known for its selective action on β1-adrenergic receptors. This compound is of interest in pharmacological research due to its potential therapeutic applications in cardiovascular medicine. The β-D-glucuronidation process enhances the solubility and bioavailability of the parent compound, making it an important subject in drug metabolism studies.
The compound is registered under the CAS number 93491-13-5, and it is synthesized primarily in laboratory settings. Its production involves glucuronidation, which typically utilizes glucuronic acid or its derivatives under specific reaction conditions.
Xamoterol β-D-Glucuronide falls under the category of glycosylated compounds, specifically as a β-glucuronide. It is classified as a biochemical reagent and a metabolite of Xamoterol, which is itself categorized as a cardiac stimulant.
The synthesis of Xamoterol β-D-Glucuronide involves the glucuronidation of Xamoterol. This process can be achieved through several methods:
In laboratory settings, the synthesis typically follows standard organic synthesis techniques, including:
Xamoterol β-D-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to Xamoterol. The molecular formula is , with a molecular weight of 515.51 g/mol. The structural representation includes multiple hydroxyl groups and an ether linkage that are typical for glucuronides.
The compound's structure can be depicted as follows:
Xamoterol β-D-Glucuronide can participate in various chemical reactions, including:
The specific outcomes of these reactions depend on the choice of reagents and reaction conditions. For instance, oxidation may lead to the formation of more reactive intermediates that could be further utilized in synthetic pathways or analytical applications.
Xamoterol β-D-Glucuronide acts primarily through interaction with β1-adrenergic receptors, functioning as a partial agonist. This mechanism allows it to modulate heart rate and contractility without significant stimulation of β2-adrenergic receptors, which are involved in bronchial dilation.
The compound's pharmacological profile suggests that its glucuronidation enhances its pharmacokinetic properties, such as solubility and metabolic stability, thereby influencing its therapeutic effectiveness in cardiac applications.
Xamoterol β-D-Glucuronide exhibits properties typical of glycosylated compounds:
The chemical properties include:
Xamoterol β-D-Glucuronide has several applications across different fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4